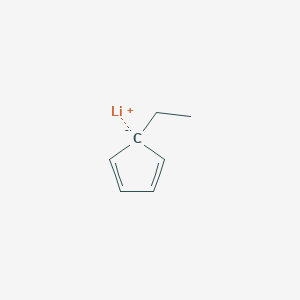
lithium;5-ethylcyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
lithium;5-ethylcyclopenta-1,3-diene is an organolithium compound that features a lithium cation and a 1-ethylcyclopenta-2,4-dien-1-ide anion. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
lithium;5-ethylcyclopenta-1,3-diene can be synthesized through the reaction of 1-ethylcyclopenta-2,4-diene with an organolithium reagent such as n-butyllithium. The reaction typically occurs in an inert atmosphere, such as under nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures, often around -78°C, to ensure the stability of the intermediate and final products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
lithium;5-ethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienone derivatives.
Reduction: It can be reduced to form cyclopentadiene derivatives.
Substitution: The lithium atom can be substituted with other metal cations or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, peroxides, and other strong oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the lithium compound to form substituted products.
Major Products
Oxidation: Cyclopentadienone derivatives.
Reduction: Cyclopentadiene derivatives.
Substitution: Substituted cyclopentadiene derivatives.
Applications De Recherche Scientifique
lithium;5-ethylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclopentadienyl complexes with transition metals.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of lithium;5-ethylcyclopenta-1,3-diene involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. The lithium cation stabilizes the negative charge on the cyclopentadienyl anion, enhancing its reactivity. This compound can participate in various organic transformations, including cycloaddition reactions, which are facilitated by its unique electronic structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadienyl lithium: Similar in structure but lacks the ethyl group.
Cyclopentadienone lithium: Contains a carbonyl group instead of an ethyl group.
Lithium cyclopentadienide: The parent compound without any substituents.
Uniqueness
lithium;5-ethylcyclopenta-1,3-diene is unique due to the presence of the ethyl group, which can influence its reactivity and stability. This makes it distinct from other cyclopentadienyl lithium compounds and allows for different chemical transformations and applications.
Propriétés
Numéro CAS |
135630-42-1 |
|---|---|
Formule moléculaire |
C7H9Li |
Poids moléculaire |
100.1 g/mol |
Nom IUPAC |
lithium;5-ethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H9.Li/c1-2-7-5-3-4-6-7;/h3-6H,2H2,1H3;/q-1;+1 |
Clé InChI |
ZBDWUWNQBVXRMA-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC[C-]1C=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















